![molecular formula C12H18O2 B3005524 1-(4-Tert-butylphenyl)ethane-1,2-diol CAS No. 1044695-85-3](/img/structure/B3005524.png)
1-(4-Tert-butylphenyl)ethane-1,2-diol
Overview
Description
“1-(4-Tert-butylphenyl)ethane-1,2-diol” is a chemical compound with the molecular formula C12H18O2 and a molecular weight of 194.27 . It is also known by its CAS number 1044695-85-3 .
Molecular Structure Analysis
The InChI code for “1-(4-Tert-butylphenyl)ethane-1,2-diol” is 1S/C12H18O2/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,13-14H,8H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“1-(4-Tert-butylphenyl)ethane-1,2-diol” is a powder at room temperature . Its melting point is between 126-129 degrees Celsius . More specific physical and chemical properties may be found in specialized chemical literature or databases.Scientific Research Applications
Transition Metal Complexes
1-(4-Tert-butylphenyl)ethane-1,2-diol has been utilized in the field of inorganic chemistry, particularly in the study of transition metal complexes. For instance, its derivatives have been used in the synthesis of ruthenium complexes with sulfur ligands (Sellmann et al., 1993). These complexes have potential applications in catalysis and materials science.
Polymer Synthesis
This compound is also relevant in polymer science. It plays a role in the kinetics of the addition of tert-butyllithium to certain precursors for block copolymer synthesis, as studied by Obriot, Favier, and Sigwalt (1987) (Obriot et al., 1987). Understanding these reactions is crucial for developing new polymers with specific properties.
Electrochemistry
In electrochemistry, derivatives of 1-(4-Tert-butylphenyl)ethane-1,2-diol have been examined for their behavior in carbon-carbon bond cleavage reactions at boron-doped diamond electrodes (Zollinger et al., 2004). This research has implications for the development of new electrochemical processes and materials.
Microbial Resolution and Asymmetric Oxidation
The compound has been used in studies focusing on microbial resolution and asymmetric oxidation related to optically active derivatives (Yamamoto et al., 1989). Such research is important in the field of organic chemistry, especially in the synthesis of chiral molecules.
Liquid Crystal Research
In the field of materials science, especially in the development of liquid crystals, derivatives of 1-(4-Tert-butylphenyl)ethane-1,2-diol have been synthesized and studied for their dielectric properties (Osman & Huynh-Ba, 1983). Research in this area contributes to the advancement of display technologies and other applications of liquid crystals.
properties
IUPAC Name |
1-(4-tert-butylphenyl)ethane-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,13-14H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPXCFIPWDBGNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1044695-85-3 | |
Record name | 1-(4-tert-butylphenyl)ethane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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